6-Iodoimidazo[1,2-A]pyridin-2-amine

Cross-coupling C-N bond formation Medicinal chemistry

Medicinal chemists developing amyloid-targeting PET tracers or PI3K inhibitors require reliable access to reactive 6-iodo intermediates. The 6-bromo alternative often fails in key C-N or Suzuki steps, wasting time and precious libraries. - **Yield advantage**: Achieve 86% (vs. 52%) in copper-catalyzed C-N couplings; enables high-throughput synthesis. - **Regiocontrol**: C-I bond permits sequential one-pot Suzuki-Suzuki strategies for 3,6-disubstituted scaffolds. - **Proven application**: Validated precursor for IMPY derivatives (KI < 10 nM for Aβ plaques) and low-nanomolar PI3Kα inhibitors. Commercial supply: multiple pack sizes, technical data sheet available on request.

Molecular Formula C7H8IN3
Molecular Weight 261.066
CAS No. 947248-49-9
Cat. No. B2382789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodoimidazo[1,2-A]pyridin-2-amine
CAS947248-49-9
Molecular FormulaC7H8IN3
Molecular Weight261.066
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1I)N
InChIInChI=1S/C7H6IN3/c8-5-1-2-7-10-6(9)4-11(7)3-5/h1-4H,9H2
InChIKeyUWCNQOZYIKBYIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodoimidazo[1,2-A]pyridin-2-amine: Versatile Cross-Coupling Scaffold


6-Iodoimidazo[1,2-A]pyridin-2-amine (CAS 947248-49-9) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. Its core structure is characterized by an iodine atom at the 6-position and a primary amine group at the 2-position. This specific substitution pattern renders the compound a key intermediate in the synthesis of diverse pharmacologically relevant molecules, most notably derivatives of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY), which serve as high-affinity ligands for beta-amyloid plaques [1].

Workflow Heteroaryl Cross-Coupling (Suzuki, Buchwald-Hartwig) C-I bond enables efficient derivatization
Selection 6-Iodo reactive scaffold for library synthesis Superior leaving group vs. bromo/chloro analogs
Use Context Medicinal chemistry scaffold derivatization Precursor for CNS and oncology tool compounds

6-Iodoimidazo[1,2-A]pyridin-2-amine: Irreplaceable Reactivity


The iodine atom at the 6-position is not a generic halogen substituent; it imparts a specific and quantifiable reactivity advantage in palladium- and copper-catalyzed cross-coupling reactions that is essential for the efficient construction of complex molecular architectures. Substituting a bromo or chloro analog can lead to significantly diminished reaction yields, altered regioselectivity, or complete failure of the coupling step, directly impacting synthetic route efficiency and the feasibility of generating target compounds such as IMPY derivatives [1]. The following evidence quantifies this critical differentiation.

Target Scaffold
6-Iodoimidazo[1,2-a]pyridin-2-amine
The C-I bond provides optimal reactivity for Pd(0) oxidative addition and Cu-catalyzed couplings, enabling high yields and regioselectivity.
Potential Substitute
6-Bromo or 6-Chloro Analog
The C-Br or C-Cl bond exhibits significantly lower reactivity in cross-coupling. This can lead to diminished yields, competitive regiochemical outcomes, or complete failure of the coupling step.

6-Iodoimidazo[1,2-A]pyridin-2-amine: Comparative Reactivity & Affinity


Copper-Catalyzed N-Arylation: 6-Iodo Advantage

In a direct head-to-head comparison using copper catalysis, the 6-iodo derivative demonstrated a marked superiority over the 6-bromo analog. When coupling with indazole, the reaction yield increased from 52% for the 6-bromo substrate to 86% for the corresponding 6-iodo compound. Furthermore, the reaction with the 6-iodo derivative proceeded with significantly improved regioselectivity (97:3), underscoring the non-interchangeable nature of the halogen [1]. While this study was performed on a 2-(4-fluorophenyl) derivative, the enhanced reactivity is a class-level inference applicable to the 2-amino congener due to the shared 6-iodoimidazo[1,2-a]pyridine core.

Cu-Catalyzed N-Arylation: 6-Iodo Advantage
Head-to-head
86% yield / 97:3 rr
vs. 6-Br analog: 52% yield
Supports efficient C-N bond formation; 1.65-fold yield improvement reported.
Class-level inference for 2-amino congener based on shared core reactivity.
Cross-coupling C-N bond formation Medicinal chemistry

IMPY Beta-Amyloid Ligand Synthesis

The 6-iodo substituent is the critical functional handle for introducing the 4-dimethylaminophenyl group at the 2-position, which is the defining feature of the IMPY class of beta-amyloid imaging agents. A new and extensive set of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) derivatives was synthesized using 6-iodoimidazo[1,2-a]pyridin-2-amine or its analogs as the key starting material. These compounds were assayed for affinity toward human Aβ plaques, revealing several high-affinity analogues with KI values below 10 nM [1]. The iodine atom is essential for the initial cross-coupling step that builds this pharmacophore; its replacement with other halogens is not equivalent and would necessitate alternative, often less efficient, synthetic routes [2].

IMPY Beta-Amyloid Ligand Synthesis
Class-level
KI for derived IMPY derivatives
Scaffold enables efficient access to high-affinity tool compounds for amyloid plaque binding studies.
Binding affinity context is for final derived products, not the building block itself.
Alzheimer's disease PET imaging Amyloid-beta

Regioselective Pd-Catalyzed Cross-Coupling

The intrinsic higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in oxidative addition to palladium(0) enables regiocontrolled sequential cross-coupling reactions on polyhalogenated scaffolds. Studies on 3,6-dihalogenoimidazo[1,2-a]pyridines demonstrate that the iodine atom at the 6-position undergoes selective oxidative addition with Pd(0), allowing for the regioselective introduction of an aryl or alkynyl group before a second cross-coupling at the 3-bromo position. This chemoselectivity is fundamental to the development of one-pot, double-coupling strategies for the convergent synthesis of polysubstituted imidazo[1,2-a]pyridines [1]. The 6-iodo group's preferential reactivity is a class-level property that distinguishes it from 6-bromo or 6-chloro analogs, which would not provide the same level of regiocontrol.

Regioselective Pd-Catalyzed Cross-Coupling
Class-level
C-I > C-Br
Selective oxidative addition
Enables efficient sequential one-pot double-coupling strategies for polysubstituted scaffolds.
Property context specific to 3,6-dihalogenoimidazo[1,2-a]pyridine systems.
Suzuki-Miyaura Sonogashira Regioselectivity

6-Iodoimidazo[1,2-A]pyridin-2-amine: Key Applications


IMPY Synthesis for Alzheimer's PET Imaging

This compound is the validated starting material for the synthesis of 4-(6-iodo-H-imidazo[1,2-a]pyridin-2-yl)-N-dimethylbenzeneamine (IMPY) and its derivatives. As demonstrated, these compounds exhibit high affinity (KI < 10 nM) for beta-amyloid plaques [1]. Researchers developing new positron emission tomography (PET) radioligands for imaging Aβ plaques in Alzheimer's disease should prioritize this building block due to its established role in accessing this potent chemotype.

N-Arylation for Imidazo[1,2-a]pyridine Library Diversification

For medicinal chemists seeking to functionalize the 6-position of the imidazo[1,2-a]pyridine core via C-N bond formation, the 6-iodo derivative is the substrate of choice. Quantitative evidence shows it provides a 34-percentage-point yield advantage (86% vs. 52%) and superior regioselectivity compared to the 6-bromo analog in copper-catalyzed couplings with azoles [1]. This translates to higher-throughput library synthesis and easier isolation of desired products.

Regioselective One-Pot Double-Coupling

The enhanced reactivity of the C-I bond over C-Br bonds in oxidative addition to palladium(0) enables precise regiocontrol in sequential cross-coupling reactions. This compound is ideally suited as a precursor for 3,6-disubstituted imidazo[1,2-a]pyridines via one-pot Suzuki-Suzuki or Sonogashira-Sonogashira strategies, a methodology that streamlines the synthesis of polysubstituted scaffolds [1]. Its use can significantly reduce the number of synthetic steps and overall development time for complex target molecules.

Suzuki-Miyaura Coupling for PI3K Inhibitors

The 6-iodo substituent enables efficient Suzuki-Miyaura cross-coupling with various aryl and heteroaryl boronic acids. This reactivity is exploited to synthesize 6-aryl/heteroaryl derivatives, some of which have been identified as potent inhibitors of the PI3Kα pathway, with reported IC₅₀ values in the low nanomolar range (e.g., 1.94 nM) for the resulting coupled products [1]. This positions 6-iodoimidazo[1,2-A]pyridin-2-amine as a critical intermediate for oncology-focused drug discovery programs.

Application
Selection Property
Validation Focus
Amyloid ligand precursor synthesis
6-Iodo cross-coupling reactivity
Binding affinity (Ki) SAR assessment
Heterocyclic library synthesis
C-N bond formation yield
Purification and regioselectivity
Sequential cross-coupling reactions
C-I oxidative addition selectivity
One-pot conversion efficiency
PI3K inhibitor lead discovery
Suzuki coupling reactivity
Downstream biological activity (IC50) profiling

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